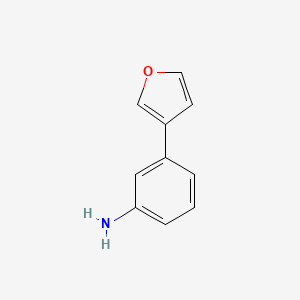
ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is a synthetic organic compound characterized by its trifluoromethyl group and hydroxyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate typically involves the following steps:
Indole Derivative Formation: The indole ring is first synthesized or obtained from commercially available indole derivatives.
Trifluoromethylation: The indole derivative undergoes trifluoromethylation to introduce the trifluoromethyl group at the desired position.
Hydroxylation: The trifluoromethylated indole is then hydroxylated to introduce the hydroxyl group.
Esterification: Finally, the hydroxylated indole is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution may involve alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methylated derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as anti-viral properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl group may participate in hydrogen bonding interactions. The indole ring can interact with various enzymes and proteins, influencing biological processes.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is unique due to its trifluoromethyl group and hydroxyl group on the indole ring. Similar compounds include:
Ethyl 1H-indole-3-carboxylates: These compounds also contain an indole ring but lack the trifluoromethyl group.
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid: This compound is similar but lacks the ethyl ester group.
The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity compared to similar compounds.
Properties
CAS No. |
249894-51-7 |
|---|---|
Molecular Formula |
C14H14F3NO3 |
Molecular Weight |
301.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



